10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone
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Overview
Description
10-[3-(dibutylamino)-2-hydroxypropyl]-9-acridinone is a member of acridines. It derives from an acridone.
Scientific Research Applications
Chemical Reactions and Synthesis
- Oxidation Products : Research by Boeyens et al. (1988) explores the oxidation products formed from the interaction of sodium hypochlorite with tetrahydro-9(10H)-acridinone in an alkali-methanol solution, providing insights into the chemical behavior of similar compounds (Boeyens et al., 1988).
- Chemiluminescent Features : A study by Krzymiński et al. (2011) investigates the chemiluminescent characteristics of acridinium compounds in basic aqueous media, which is relevant for understanding the luminescence properties of acridinone derivatives (Krzymiński et al., 2011).
- Synthesis of Acrimarins : Herath et al. (2004) discuss the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives, highlighting methods for creating novel compounds (Herath et al., 2004).
Molecular and Biological Properties
- Macrocycles Synthesis : Santini et al. (2003) delve into the synthesis of new macrocycles derived from acridinones, which are known for their diverse pharmacological activities (Santini et al., 2003).
- Antileukemic Activities : Gao et al. (2008) synthesized a series of acridinones, including 10-benzyl-9(10H)-acridinones, and tested their antileukemic activities, revealing the potential therapeutic applications of such compounds (Gao et al., 2008).
- Antimalarial Activity : Fernández-Calienes et al. (2011) evaluated the antimalarial activity of new acridinone derivatives against Plasmodium falciparum, indicating their potential as antimalarial agents (Fernández-Calienes et al., 2011).
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
10-[3-(dibutylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C24H32N2O2/c1-3-5-15-25(16-6-4-2)17-19(27)18-26-22-13-9-7-11-20(22)24(28)21-12-8-10-14-23(21)26/h7-14,19,27H,3-6,15-18H2,1-2H3 |
InChI Key |
UNRVBUZHKLLCHZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
Canonical SMILES |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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